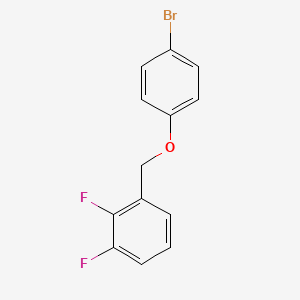
6-Deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D: is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H13NO, is characterized by a tricyclic structure that includes a nitrogen atom in the central ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the carbazole core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or selenium dioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction: Various reduced derivatives depending on the specific conditions used.
Substitution: Substituted carbazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological research due to its structural similarity to naturally occurring alkaloids. It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been studied as an inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting BChE, the compound can increase acetylcholine levels, potentially improving cognitive function in neurological disorders.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydrocarbazole: A structurally similar compound with a hydrogen atom instead of a methyl group at the 9-position.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another derivative with a methyl group at the 6-position.
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid: A carboxylic acid derivative of the tetrahydrocarbazole.
Uniqueness: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 9-position can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Propriétés
Formule moléculaire |
C13H15N |
|---|---|
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
6-deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C13H15N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2,4,6,8H,3,5,7,9H2,1H3/i2D |
Clé InChI |
LXRZSWPAXJBXQM-VMNATFBRSA-N |
SMILES isomérique |
[2H]C1=CC=C2C(=C1)C3=C(N2C)CCCC3 |
SMILES canonique |
CN1C2=C(CCCC2)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


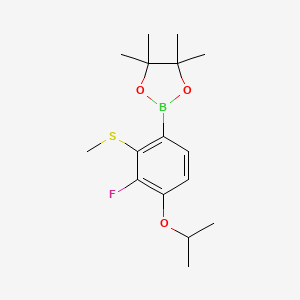
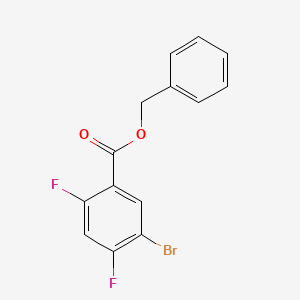
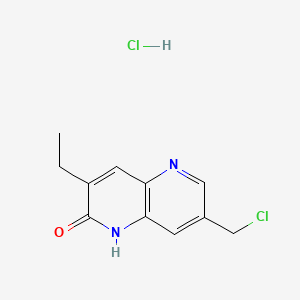



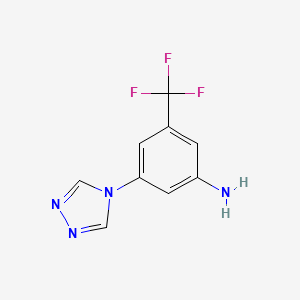
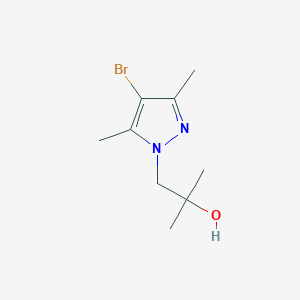


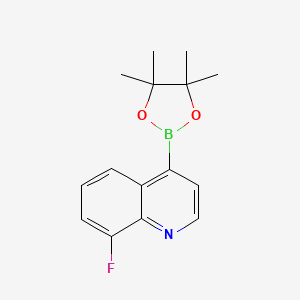

![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
